molecular formula C44H28O8Zr B7947107 Naphthalene-1-carboxylate;zirconium(4+)

Naphthalene-1-carboxylate;zirconium(4+)

Cat. No.: B7947107
M. Wt: 775.9 g/mol
InChI Key: YFBCIWLMUBBGBE-UHFFFAOYSA-J
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Description

Naphthalene-1-carboxylate;zirconium(4+) is a coordination compound that combines the organic ligand naphthalene-1-carboxylate with the metal ion zirconium(4+)

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of naphthalene-1-carboxylate;zirconium(4+) typically involves the reaction of zirconium salts with naphthalene-1-carboxylic acid. One common method is to dissolve zirconium chloride in a suitable solvent, such as ethanol, and then add naphthalene-1-carboxylic acid under controlled conditions. The reaction mixture is often heated to facilitate the formation of the coordination compound. The resulting product is then purified through recrystallization or other separation techniques .

Industrial Production Methods

Industrial production of naphthalene-1-carboxylate;zirconium(4+) may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and distillation to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Naphthalene-1-carboxylate;zirconium(4+) can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various organic solvents. Reaction conditions often involve controlled temperatures, pressures, and pH levels to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield zirconium oxides, while substitution reactions can produce a variety of zirconium-ligand complexes .

Mechanism of Action

The mechanism of action of naphthalene-1-carboxylate;zirconium(4+) involves its ability to coordinate with various substrates and facilitate chemical transformations. The zirconium ion acts as a Lewis acid, activating the substrates and enabling reactions such as polymerization and hydrogenation. The naphthalene-1-carboxylate ligand provides stability to the complex and can influence the reactivity and selectivity of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Naphthalene-1-carboxylate;zirconium(4+) is unique due to its specific ligand structure, which can influence its reactivity and selectivity in chemical reactions. Its combination of organic and inorganic components provides a versatile platform for various applications in catalysis, materials science, and beyond .

Properties

IUPAC Name

naphthalene-1-carboxylate;zirconium(4+)
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4C11H8O2.Zr/c4*12-11(13)10-7-3-5-8-4-1-2-6-9(8)10;/h4*1-7H,(H,12,13);/q;;;;+4/p-4
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFBCIWLMUBBGBE-UHFFFAOYSA-J
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)[O-].C1=CC=C2C(=C1)C=CC=C2C(=O)[O-].C1=CC=C2C(=C1)C=CC=C2C(=O)[O-].C1=CC=C2C(=C1)C=CC=C2C(=O)[O-].[Zr+4]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H28O8Zr
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

775.9 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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